
1-(3-Bromopropyl)pyrrolidine hydrobromide
Overview
Description
1-(3-Bromopropyl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C7H15Br2N. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is commonly used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrrolidine hydrobromide can be synthesized through the reaction of pyrrolidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)pyrrolidine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different functional groups
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrolidines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or amines
Scientific Research Applications
1-(3-Bromopropyl)pyrrolidine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)pyrrolidine hydrobromide involves its ability to act as an alkylating agent. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property makes it useful in studying enzyme mechanisms and developing new drugs .
Comparison with Similar Compounds
- 1-(2-Bromoethyl)pyrrolidine hydrobromide
- 1-(4-Bromobutyl)pyrrolidine hydrobromide
- 1-(3-Chloropropyl)pyrrolidine hydrochloride
Comparison: 1-(3-Bromopropyl)pyrrolidine hydrobromide is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For example, 1-(2-Bromoethyl)pyrrolidine hydrobromide has a shorter alkyl chain, affecting its steric and electronic properties, while 1-(4-Bromobutyl)pyrrolidine hydrobromide has a longer chain, influencing its solubility and reactivity .
Biological Activity
1-(3-Bromopropyl)pyrrolidine hydrobromide is a brominated derivative of pyrrolidine, characterized by the molecular formula CHBrN and a molecular weight of 273.01 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features that may confer biological activity.
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a bromine atom enhances its reactivity, making it suitable for further chemical modifications. The synthesis typically involves the reaction of pyrrolidine with 1,3-dibromopropane in the presence of a base like potassium carbonate, conducted under organic solvents at elevated temperatures.
Potential Therapeutic Applications
Research has indicated that pyrrolidine derivatives can possess diverse biological activities including:
- Antimicrobial Activity : Some pyrrolidine derivatives have shown effectiveness against bacterial strains such as Acinetobacter baumannii and Aeromonas hydrophila. For instance, certain thiohydantoin-pyrrolidine derivatives demonstrated significant antimicrobial properties with MIC values lower than traditional antibiotics .
- Anticancer Properties : Studies have reported that pyrrolidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, copper complexes of pyrrolidine derivatives showed potent anticancer activity against lung and colon cancer cell lines, outperforming cisplatin in some cases .
- Cholinesterase Inhibition : Pyrrolidine derivatives have also been investigated for their potential as cholinesterase inhibitors, which are relevant in treating conditions like Alzheimer's disease. Certain compounds have shown promising IC values indicating strong inhibition .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics. The following table summarizes the similarity indices of structurally related compounds:
Compound Name | Similarity Index |
---|---|
1-(2-Bromoethyl)pyrrolidine hydrobromide | 0.81 |
1-(4-Bromobutyl)pyrrolidine hydrobromide | 0.81 |
3-Bromopyrrolidine hydrobromide | 0.73 |
4-Bromo-N-methylbutan-1-amine hydrobromide | 0.73 |
4-Bromopiperidine hydrobromide | 0.72 |
This table indicates that while there are several analogs with similar structures, the specific bromine substitution pattern of this compound may influence its unique reactivity and biological profile.
Currently, there is no well-documented mechanism of action specifically for this compound. However, its potential applications in drug discovery suggest that it may interact with various biological targets depending on the modifications made to the core structure. The ability to modify this compound through substitution reactions enhances its utility in developing new therapeutics.
Case Studies
Recent literature highlights several case studies involving pyrrolidine derivatives:
- Antimicrobial Study : A study demonstrated that certain thiohydantoin-pyrrolidine derivatives exhibited four times higher activity against A. baumannii compared to standard antibiotics like ampicillin .
- Anticancer Research : Research on copper complexes containing pyrrolidine rings revealed significant anticancer activity against multiple cancer cell lines, suggesting a promising avenue for further investigation into their therapeutic potential .
Properties
IUPAC Name |
1-(3-bromopropyl)pyrrolidine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZPSKBJRBROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602864 | |
Record name | 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88806-08-0 | |
Record name | 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromopropyl)pyrrolidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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